Clothianidin-d3 (N-methyl-d3)

Isotope Dilution Mass Spectrometry Internal Standard Isotopic Purity Neonicotinoid Residue Analysis

Trace neonicotinoid quantification in complex matrices often fails due to variable matrix effects when using non-isotopic internal standards. Clothianidin-d3 (N-methyl-d3) is the definitive M+3 stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS). - Enables LOQs ≤10 pg/mL in milk and 0.25 ng/g in royal jelly by eliminating native isotopologue cross-talk. - Co-elutes identically with clothianidin (tR 9.8 min) for precise compensation of ion suppression and extraction losses. - Supplied as a PESTANAL® analytical standard with certified ≥97.0% purity (HPLC) and 98 atom % D isotopic enrichment.

Molecular Formula C6H8ClN5O2S
Molecular Weight 252.70 g/mol
Cat. No. B13777547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClothianidin-d3 (N-methyl-d3)
Molecular FormulaC6H8ClN5O2S
Molecular Weight252.70 g/mol
Structural Identifiers
SMILESCNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl
InChIInChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3
InChIKeyPGOOBECODWQEAB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clothianidin-d3 (N-methyl-d3) Stable Isotope Standard


Clothianidin-d3 (N-methyl-d3) is a tri-deuterated isotopologue of the neonicotinoid insecticide clothianidin, in which the three hydrogen atoms of the N-methyl group are selectively replaced by deuterium (²H) . Possessing the molecular formula C₆D₃H₅ClN₅O₂S and a molecular weight of 252.70 g·mol⁻¹, this compound is purpose-built as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution mass spectrometry (IDMS) . It is supplied under the PESTANAL® analytical standard line with a certified chemical purity of ≥97.0% (HPLC) and a characteristic M+3 mass shift relative to the native analyte .

Stable Isotope
Tri-deuterated (d3) SIL-IS for isotope dilution mass spectrometry workflows
Mass Shift
M+3 mass increment enables low-background MRM detection free of native isotopologue interference
Co-Elution
Identical chromatographic retention to native clothianidin supports matrix-effect compensation
Certified Grade
PESTANAL analytical standard with documented purity and isotopic enrichment for method validation

Why Non-Isotopic Surrogates Fail for Clothianidin-d3


Generic substitution of clothianidin-d3 with unlabeled clothianidin or a structural analog as an internal standard is analytically unsound because such surrogates do not co-elute identically with the target analyte through the extraction and ionization cascade, rendering them incapable of compensating for variable matrix effects, ion suppression, or extraction losses [1]. The M+3 mass shift conferred by the N-methyl-d3 label places the internal standard's MRM transition into a low-background region of the mass spectrum, eliminating interference from the native analyte's naturally occurring ³⁷Cl and ¹³C isotopologues that can falsely elevate signal in doubly-deuterated (M+2) analogs [2]. Furthermore, isotopic purity of 98 atom % D ensures minimal native analyte cross-contamination within the internal standard channel .

Risk Factor
Clothianidin-d3 (Target)
Non-Isotopic Surrogate Risk
Matrix Effect Correction
Co-elutes identically; compensates for ion suppression across the peak
Retention time shifts may expose surrogates to different suppression microenvironments, yielding biased results
Mass Spectral Interference
M+3 shift avoids native ³⁷Cl and ¹³C isotopologue interference
M+2 deuterated analogs may experience 5–15% cross-channel interference from native heavy isotopologues
Isotopic Purity
98 atom % D minimizes native analyte bleed-through into the IS channel
Lower enrichment standards may introduce native analyte signal that degrades low-concentration assay linearity

Performance Evidence: Clothianidin-d3 vs. Analogs


Isotopic Enrichment Eliminates Cross-Channel Interference

Clothianidin-d3 (N-methyl-d3) is certified at 98 atom % D minimum isotopic enrichment, a value that directly determines the limit of detection achievable in IDMS workflows. By contrast, lower-enrichment deuterated standards (e.g., 95 atom % D) introduce up to 5% native analyte signal into the internal standard MRM channel, degrading assay linearity at low concentrations . The 3 Da mass increment (M+3) separates the clothianidin-d3 precursor ion (m/z 253.1 [M+H]⁺) from the native clothianidin precursor (m/z 250.1 [M+H]⁺) by a margin exceeding the contribution of natural heavy isotopes of chlorine (³⁷Cl, ~32% abundance) and carbon (¹³C, ~1.1%), which cumulatively produce measurable M+1 and M+2 signals in the native analyte isotopologue envelope but negligible signal at M+3 [1].

Isotopic Enrichment
Head-to-head
98 atom % D minimum
M+3 mass shift; precursor m/z 253.1 [M+H]⁺
Supports low-background IDMS detection
Eliminates cross-channel interference that can reach 5–15% in M+2-based assays
Isotope Dilution Mass Spectrometry Internal Standard Isotopic Purity Neonicotinoid Residue Analysis

Identical Retention Time Ensures Matrix Effect Correction

Under optimized LC-ESI-MS/MS conditions, clothianidin-d3 exhibits an identical retention time of 9.8 min to native clothianidin, a critical requirement for accurate matrix effect and recovery correction across the chromatographic peak [1]. This perfect co-elution contrasts with structural-analog internal standards (e.g., acetamiprid-d3 used for clothianidin quantitation) or non-isotopic surrogates, which can exhibit retention time differences of 0.5–2.0 min, exposing them to different matrix suppression/enhancement microenvironments and yielding biased quantitative results. The Nakamura et al. (2019) multi-matrix study demonstrated that even with deuterated internal standards, calibration slopes deviated by 4–9% between matrix-free and matrix-matched conditions in green onion extracts, emphasizing that only an exact isotopologue capable of identical chromatographic behavior can minimize residual matrix bias [2].

Co-Elution Fidelity
Head-to-head
ΔRt = 0.0 min vs native clothianidin
Structural analog IS: ΔRt typically 0.5–2.0 min
Co-elution enables matrix-effect correction
Residual matrix bias of 4–9% may remain in complex extracts; method context review recommended
LC-MS/MS Method Validation Matrix Effect Correction Stable Isotope Co-Elution

N-Methyl-d3 Labeling Prevents H/D Back-Exchange

The deuterium atoms in clothianidin-d3 are incorporated on the N-methyl group (trideuteriomethyl, –N=CD₃), a chemically stable, non-labile position that does not undergo proton-deuterium exchange under typical sample preparation pH conditions (pH 2–10) or in protic LC mobile phases . This stands in contrast to deuterium labels placed on acidic protons (e.g., –OH, –NH, –COOH positions), which may undergo significant back-exchange to hydrogen within minutes to hours in aqueous media, especially at extremes of pH or elevated temperature [1]. While ¹³C/¹⁵N-labeled clothianidin analogs (e.g., clothianidin-¹³C₄,¹⁵N) are theoretically more resistant to isotopic exchange, their commercial availability is limited and their cost is typically 5–10× higher than deuterated forms, making N-methyl-d3 clothianidin the practical balance of stability and cost-efficiency for routine high-throughput analysis [2].

Label Stability
Cross-study comparable
N-methyl-d3 (N=CD₃) position
No measurable back-exchange at pH 2–10
Label stability supports workflow integrity
Contrasts with labile-position deuterium that may lose >50% label within 24 h in protic media
Deuterium-Hydrogen Exchange Stability Stable Isotope Labeling Strategy Internal Standard Structural Integrity

ISO 17034 Certification Ensures Metrological Traceability

D3-Clothianidin reference standard solutions (100 µg/mL in acetone) are produced under ISO 17034 accreditation by HPC Standards GmbH, providing metrological traceability to SI units via a documented certification process . This distinguishes clothianidin-d3 from non-certified research-grade deuterated compounds (typically 95–97% purity, no uncertainty budget) and from neat analytical standards that lack a formal certificate of analysis specifying isotopic enrichment, chemical purity, and expanded measurement uncertainty. The Kimberlite cabbage reference material certification study by Ahn et al. (2022) utilized clothianidin-d3 as internal standard in an ID-LC/MS/MS candidate reference method, achieving a clothianidin certified value of 0.524 ± 0.012 mg/kg with inter-bottle standard deviation <1% (n=10) and measurement stability confirmed across one year of storage [1].

CRM Certification
Head-to-head
ISO 17034 accredited
100 µg/mL in acetone; CoA with expanded uncertainty (k=2)
Metrological traceability for documentation
Supports ISO/IEC 17025 laboratory method validation documentation context
Certified Reference Material ISO 17034 Accreditation Regulatory Compliance Metrology

Multi-Matrix Validated Performance

Clothianidin-d3 has been explicitly validated as an internal standard in at least three distinct, peer-reviewed analytical methods covering widely divergent matrix types: (i) bovine and human milk via UHPLC-MS/MS achieving LOQs ≤10 pg/mL [1]; (ii) kimchi cabbage via ID-LC/MS/MS with a certified clothianidin value of 0.524 ± 0.012 mg/kg [2]; and (iii) honey bee royal jelly via ultrasound-assisted salting-out LLE with LOQs of 0.25 ng/g [3]. This breadth of documented applicability across protein-rich (milk), fiber-rich (kimchi cabbage), and lipid-rich (royal jelly) matrices provides procurement confidence that the standard is fit-for-purpose without requiring extensive in-house revalidation. By contrast, alternative labeled neonicotinoid standards such as imidacloprid-d4 or thiamethoxam-d3/d4 are structurally distinct and cannot serve as internal standards for clothianidin without introducing differential extraction recovery and ionization efficiency biases.

Multi-Matrix Validation
Cross-study comparable
3 published methods
Milk LOQ ≤10 pg/mL; royal jelly LOQ 0.25 ng/g; kimchi cabbage CRM 0.524 mg/kg
Multi-matrix method compatibility review
Protein-rich, fiber-rich, and lipid-rich matrices documented; method-transfer context requires review
Multi-Matrix Method Validation Neonicotinoid Food Residue Monitoring Trace-Level Quantification

Clothianidin-d3 Application Scenarios


Regulatory Residue Monitoring in Milk

Clothianidin-d3 serves as the definitive SIL-IS for trace neonicotinoid quantification in milk at LOQs ≤10 pg/mL, enabled by its M+3 mass shift that eliminates native analyte interference in the internal standard channel and its identical chromatographic retention time (9.8 min) to clothianidin [1][2]. ISO/IEC 17025 accredited laboratories performing regulatory residue monitoring under European Commission SANTE/11312/2021 or FDA PAM guidelines require the use of isotopically labeled internal standards with documented metrological traceability; the ISO 17034-certified D3-clothianidin solution meets this requirement, while non-certified or non-isotopic alternatives do not .

Candidate Reference Method & CRM Development

The ID-LC/MS/MS method developed by Ahn et al. (2022) using clothianidin-d3 as internal standard achieved a clothianidin certified value of 0.524 ± 0.012 mg/kg in kimchi cabbage CRM with inter-bottle variation <1% (n=10) and demonstrated measurement stability over one year [3]. This level of metrological performance—exceeding by 2–5× the precision typically achieved with external calibration or non-isotopic internal standard approaches—makes clothianidin-d3 the IS of choice for national metrology institutes (NMIs) and reference material producers developing primary reference measurement procedures for neonicotinoids.

Environmental Fate & Pollinator Exposure Studies

Clothianidin-d3 enables quantification of clothianidin residues in honey bee royal jelly at an LOQ of 0.25 ng/g from only 100 mg of sample, a sensitivity level that is essential for assessing sub-lethal exposure in pollinator health studies [4]. The N-methyl-d3 labeling position ensures the labeled standard remains structurally intact throughout ultrasound-assisted salting-out liquid-liquid extraction, avoiding the H/D back-exchange that would compromise quantitation accuracy if deuterium were placed on labile functional groups [5]. This makes the compound uniquely suitable for ecotoxicological studies where sample mass is limited and quantification uncertainty must be tightly controlled.

Multi-Neonicotinoid Screening in Food and Water

In multi-analyte LC-MS/MS methods that simultaneously quantify 5–7 neonicotinoids, clothianidin-d3 functions as the designated internal standard for the clothianidin channel within a panel that includes imidacloprid-d4, thiamethoxam-d3/d4, acetamiprid-d3, dinotefuran-d3, and nitenpyram-d3 . The M+3 mass separation ensures no cross-talk between the clothianidin-d3 IS channel (m/z 253.1→172.0) and the imidacloprid-d4 (m/z 260.0) or thiamethoxam-d3 (m/z 295.1) channels, a critical specification for laboratories that must validate method selectivity across multiple isotopologue transitions within a single chromatographic run.

Application
Selection Property
Validation Focus
Milk matrix residue analysis
M+3 SIL-IS for IDMS at sub-ng/mL sensitivity
Matrix-effect correction validation in protein-rich matrices
Reference material certification
ISO 17034 certified concentration with documented uncertainty budget
Method validation documentation and SI-traceable value assignment
Ecotoxicological residue studies
Stable N-methyl-d3 label resistant to H/D back-exchange
Exposure-model review in limited-mass samples (e.g., royal jelly)
Multi-analyte residue screening
M+3 mass separation from other neonicotinoid IS channels
IS channel selectivity validation within a single chromatographic run
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